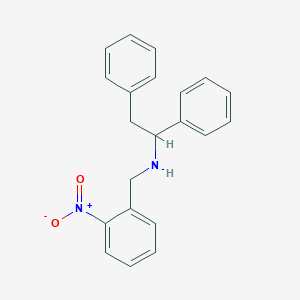
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHP is a heterocyclic compound that contains a pyrrole ring and has a molecular formula of C21H25NO3. In
作用機序
The mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by interacting with specific cellular targets. For example, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low toxicity. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its ability to readily penetrate cell membranes, making it an effective tool for studying cellular processes. However, one limitation of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for the detection of metal ions. Another potential area of research is the investigation of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully elucidate the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
In conclusion, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a compound that has shown significant potential in various scientific research applications. Its synthesis method is relatively simple, and it exhibits promising antibacterial, antifungal, antitumor, antioxidant, and anti-inflammatory properties. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
合成法
The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-2(5H)-furanone and hexylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit promising antibacterial, antifungal, and antitumor activities. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess antioxidant and anti-inflammatory properties. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-9-12-19-16(14-10-7-6-8-11-14)15(13(2)20)17(21)18(19)22/h6-8,10-11,16,21H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOSQPWOMMQOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)

![3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)

![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)
![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)